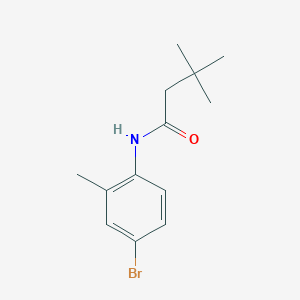
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide
Overview
Description
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide, also known as BRD0705, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of small-molecule inhibitors that target bromodomain-containing proteins, which are involved in the regulation of gene expression.
Mechanism of Action
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide targets bromodomain-containing proteins, which are involved in the recognition of acetylated lysine residues on histones. Histones are proteins that package DNA into chromatin, and acetylation of lysine residues on histones is a key step in the regulation of gene expression. By inhibiting the activity of bromodomain-containing proteins, N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide may prevent the recognition of acetylated lysine residues on histones, leading to the modulation of gene expression.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide has been shown to have a potent inhibitory effect on bromodomain-containing proteins, leading to the modulation of gene expression. This compound has been studied in various cell lines and animal models, where it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. However, further studies are needed to determine the exact biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide is its potency and specificity for bromodomain-containing proteins. This compound has been shown to have a high affinity for these proteins, making it a useful tool for studying the role of bromodomain-containing proteins in disease progression. However, one of the limitations of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide is its solubility, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide. One area of interest is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another area of interest is the identification of specific bromodomain-containing proteins that are involved in disease progression, which may lead to the development of targeted therapies. Additionally, the use of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide in combination with other drugs may enhance its therapeutic potential in various diseases. Finally, further studies are needed to determine the long-term safety and efficacy of N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide in humans.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. It has been shown to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. By inhibiting these proteins, N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide may modulate the expression of genes that are involved in disease progression.
properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18BrNO/c1-9-7-10(14)5-6-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
HEAKIAPDPPTEFZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)
![2-{5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}-N-(2-isopropylphenyl)acetamide](/img/structure/B297034.png)
![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)
![2-({[2,4-dichloro(phenylsulfonyl)anilino]acetyl}amino)-N-isobutylbenzamide](/img/structure/B297037.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)
![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)
![N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B297041.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)
![1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B297046.png)
amino]acetamide](/img/structure/B297047.png)
amino]acetamide](/img/structure/B297049.png)
amino]acetamide](/img/structure/B297052.png)